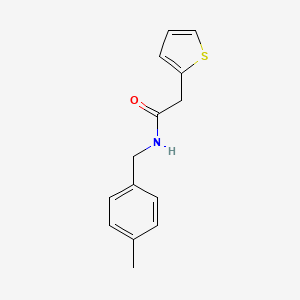

N-(4-methylbenzyl)-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-(2-thienyl)acetamide, also known as 4-MTA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its psychoactive effects. However, due to its potential for severe side effects, it was banned in many countries.

Scientific Research Applications

NMDA Receptor Modulation

N-(4-methylbenzyl)-2-(2-thienyl)acetamide is involved in research related to its impact on the N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical in the neurological system for memory and learning. One study highlighted the role of NMDA receptor-modulating drugs in treating depression, noting significant improvements in depressive symptoms after administering ketamine, which acts on these receptors (Berman et al., 2000).

Glutamate Systems in Major Depression

The glutamate systems, which are the primary mediators of excitatory signals in the nervous system and are involved in most aspects of normal brain function including cognition, memory, and learning, are implicated in the pathophysiology of major depression. The study on ketamine, an NMDA receptor antagonist, provided insights into the potential role of NMDA receptor-modulating drugs in depression, indicating the involvement of glutamate systems in the condition and its treatment (Berman et al., 2000).

Antidepressant Effects

The antidepressant effects of NMDA receptor antagonists like ketamine have been documented in a placebo-controlled, double-blinded trial, where subjects with major depression showed significant improvement in depressive symptoms. This underscores the potential of NMDA receptor-modulating drugs as a new direction for antidepressant therapy (Berman et al., 2000).

Novel Model of Oxidative Stress

Research has also explored the role of this compound in oxidative stress models. One study involving paracetamol (acetaminophen), a compound with structural similarities, suggested that its metabolites, distinct from known phase I and phase II metabolites, could represent a novel model of oxidative stress in humans. The study proposed the use of LC-MS/MS and GC-MS/MS for the quantitative determination of these metabolites, hinting at a broader application in studying oxidative stress and its implications in health and disease (Trettin et al., 2014).

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)10-15-14(16)9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVAWNDMFRWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)

![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)

![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)

![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)